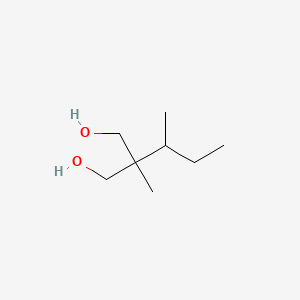

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-

Overview

Description

“1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-”, also known as 2-Methyl-2-propyl-1,3-propanediol (MPP), is a simple alkyl diol . It is a biodegradable, colorless glycol with a low molecular weight . It has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .

Molecular Structure Analysis

The molecular structure of MPP is represented by the formula C7H16O2 . It has a molar mass of 132.203 g/mol . The SMILES string representation is CCCC©(CO)CO .Chemical Reactions Analysis

While specific chemical reactions involving MPP are not available, it’s known that it is used in the preparation of solid polymer electrolytes for lithium metal batteries . It is also used to obtain methyl methacrylate (a precursor for polymethyl methacrylate glass) via a partial oxidation process .Physical And Chemical Properties Analysis

MPP is a liquid at room temperature . It has a boiling point of 123-125 °C/20 mmHg and a melting point of -91 °C . The density is 1.015 g/mL at 25 °C . Its refractive index is n20/D 1.445 .Scientific Research Applications

Polymer Production

1,3-Propanediol is primarily used in the production of polymers, specifically polypropylene terephthalate. This thermoplastic is utilized extensively in the textile and automobile industries. The interest in its production has surged with the rise of biodiesel, as it can be produced via the bio-conversion of glycerol, a byproduct of biodiesel refineries. This conversion process is environmentally friendly and economically attractive as it replaces fossil fuels with renewable resources (Silva, Contiero, Neto, & Lima, 2014).

Biotechnological Applications

1,3-Propanediol has significant applications as a monomer in the production of polyesters, polyethers, and polyurethanes. It's also used in the manufacturing of biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. Advances in microbial production methods, such as the use of genetically modified strains, have enhanced its production efficiency and scope (Kaur, Srivastava, & Chand, 2012).

Downstream Processing

The separation of 1,3-Propanediol from fermentation broth is a critical aspect of its production. Methods like evaporation, distillation, membrane filtration, and ion exchange chromatography have been studied. However, these methods have limitations in terms of yield, purity, and energy consumption. Future improvements in these areas are necessary (Xiu & Zeng, 2008).

Specialized Industrial Applications

2-Methyl-1,3-Propanediol, a variant of 1,3-Propanediol, shows unique applications in industries producing unsaturated polyester resin, alkyd resin, polyurethane resin, coatings, plasticizers, adhesives, and personal care products. Its superior properties include resistance to crystallization, higher tensile and flexural strengths, and higher compatibility with monomers (Hui-ping, 2005).

Genetic Engineering for Production Efficiency

Research has focused on genetically engineered strains for the efficient biosynthesis of 1,3-Propanediol. These strains, developed through techniques like mutagenesis and genetic engineering, have shown higher yield and overcome production barriers faced by natural microorganisms (Yang et al., 2018).

Alternative Production Methods

Studies have explored alternative methods for 1,3-Propanediol production, such as the catalytic hydrogenation of syngas-derived dimethyl malonate. This method could provide a more cost-effective and environmentally friendly alternative to traditional chemical synthesis (Zheng, Zhu, Li, & Ji, 2017).

Future Directions

MPP is widely used in polymer and coating applications . It is also used in the preparation of solid polymer electrolytes for lithium metal batteries , indicating its potential in the field of energy storage. As a biodegradable compound, it may also have future applications in the development of environmentally friendly materials .

properties

IUPAC Name |

2-butan-2-yl-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-7(2)8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXHJALEMAKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883585 | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

CAS RN |

813-60-5 | |

| Record name | 2-Methyl-2-(1-methylpropyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-sec-butyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(1-methylpropyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

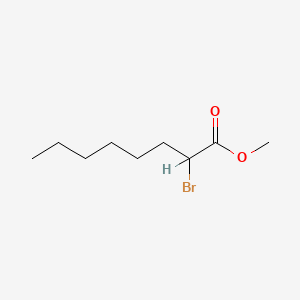

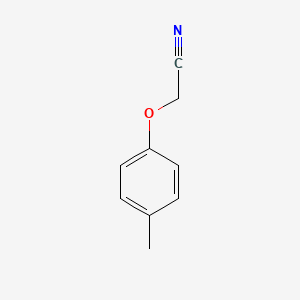

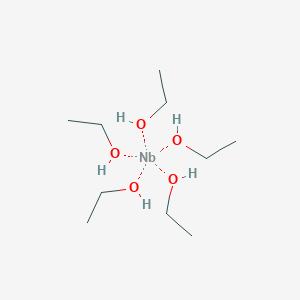

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.